molecular formula C17H10BrN3S2 B608894 MDK03855 CAS No. 1454903-85-5

MDK03855

Cat. No. B608894
M. Wt: 400.31
InChI Key: CZGKLCQUUVSDMP-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MDK03855, also known as A2AR antagonist 19, is an adenosine A2A receptor (A2AR) antagonist. MDK03855 has CAS#1454903-85-5. The last five digit of CAS# was used for name.

Scientific Research Applications

Role in Cancer Multi-Drug Resistance

MDK03855 has been studied in the context of cancer multi-drug resistance (MDR), a significant challenge in chemotherapy. Key proteins and pathways associated with metabolic adaptations in MDR have been identified, with a focus on AMPK as a central modulator in energy metabolism networks. This research highlights the potential of metabolic control in therapeutic interventions for MDR (Tan et al., 2019).

Impact on Melanoma Cells

Studies have explored the effect of MDK03855 on melanoma cells, particularly how it induces apoptosis selectively in cancer cells without affecting normal cells. The mechanism involves the activation of growth arrest and DNA damage (GADD)-inducible genes via the p38 MAPK pathway, influencing the selective induction of apoptosis in melanoma cells (Sarkar et al., 2002).

Advancements in Molecular Dynamics (MD) Software

Research on MDK03855 intersects with advancements in molecular dynamics software like Amber. Such software provides a comprehensive platform to study biological systems at the atomistic level, crucial for understanding the interactions and effects of MDK03855 at a molecular scale (Salomón-Ferrer et al., 2013).

Role in Hematopoietic Failure

The effect of MDK03855 on hematopoietic failure has been examined. P38 MAPK, a key player in this process, is overactivated in myelodysplasia bone marrows, and its inhibition can restore effective hematopoiesis (Zhou et al., 2007).

Implications in PI3K/AKT Pathway and MDR

Research on MDK03855 touches upon the PI3K/AKT pathway's role in modulating MDR in cancers. The pathway's aberrant activation is a significant cause of chemoresistance, highlighting the need for targeted therapeutic strategies (Liu et al., 2020).

properties

CAS RN

1454903-85-5

Product Name

MDK03855

Molecular Formula

C17H10BrN3S2

Molecular Weight

400.31

IUPAC Name

4-[(E)-(4-Bromobenzylidene)amino]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C17H10BrN3S2/c18-13-8-6-12(7-9-13)11-20-16-15(10-19)23-17(22)21(16)14-4-2-1-3-5-14/h1-9,11H/b20-11+

InChI Key

CZGKLCQUUVSDMP-RGVLZGJSSA-N

SMILES

N#CC1=C(/N=C/C2=CC=C(Br)C=C2)N(C3=CC=CC=C3)C(S1)=S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A2AR antagonist 19; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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